3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Overview
Description
“3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” is a chemical compound that has been studied for its potential applications in various fields. For instance, it has been evaluated as a potential inhibitor of Mycobacterium tuberculosis pantothenate synthetase . This compound is a derivative synthesized from piperidin-4-one .
Chemical Reactions Analysis
The chemical reactions involving “3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” would depend on the specific conditions and reagents used. In the context of its potential use as a Mycobacterium tuberculosis pantothenate synthetase inhibitor, it’s likely that this compound interacts with the enzyme to inhibit its function .
Scientific Research Applications
Mycobacterium Tuberculosis Inhibition
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have been developed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. This research synthesized various derivatives and evaluated them for their inhibitory properties against Mycobacterium tuberculosis and cytotoxicity. One particular derivative demonstrated significant inhibitory effects with minimal cytotoxicity, highlighting potential applications in tuberculosis treatment research (Samala et al., 2013).
Molecular Conformations and Hydrogen Bonding
Studies on 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives have revealed insights into their molecular conformations and hydrogen bonding patterns. These studies are essential for understanding the chemical and physical properties of these compounds, which can influence their potential applications in various fields, including pharmaceuticals and materials science (Sagar et al., 2017).
Antiproliferative Activity
Research on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines has shown that these compounds possess antiproliferative activity against various cancer cell lines. The synthesis of a library of these compounds and their evaluation against cancer cell lines revealed that some derivatives exhibit potent growth-inhibitory properties, indicating their potential use in cancer research and therapy (Razmienė et al., 2021).
Corrosion Inhibition
Studies have explored the use of 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as corrosion inhibitors. These compounds have been tested for their ability to protect metals like copper from corrosion, particularly in acidic environments. The effectiveness of these derivatives as corrosion inhibitors suggests applications in industrial and engineering contexts (Sudheer & Quraishi, 2015).
Future Directions
The future directions for research on “3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine” could include further studies on its potential applications, such as its use as a Mycobacterium tuberculosis pantothenate synthetase inhibitor . Additionally, research could explore other derivatives of this compound and their potential uses.
properties
IUPAC Name |
3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-10-8-13-7-6-11(10)14-15-12/h1-5,13H,6-8H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFHJMGEXWVRKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1NN=C2C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424686 | |
Record name | 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
CAS RN |
87642-29-3 | |
Record name | 3-Phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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